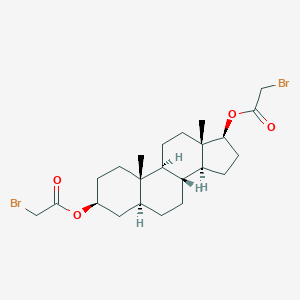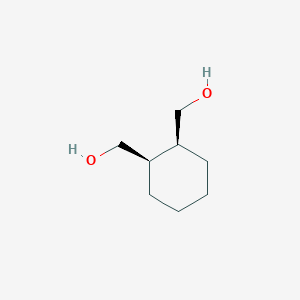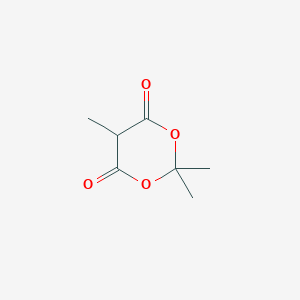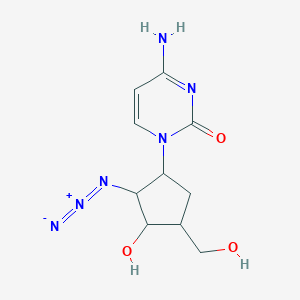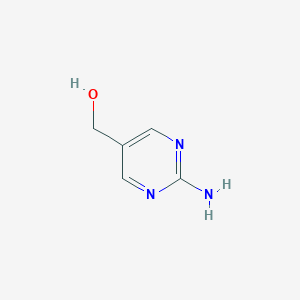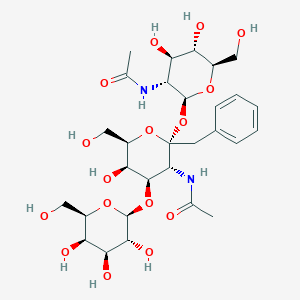![molecular formula C9H14O B050291 1-But-3-enyl-6-oxabicyclo[3.1.0]hexane CAS No. 119681-01-5](/img/structure/B50291.png)
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane is a bicyclic compound that is commonly known as epoxomicin. It is a potent inhibitor of the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mechanism Of Action
Epoxomicin exerts its pharmacological effects by inhibiting the proteasome, which is an essential cellular protein complex that plays a critical role in protein degradation. The proteasome degrades misfolded and damaged proteins, as well as regulatory proteins involved in various cellular processes. By inhibiting the proteasome, epoxomicin leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical And Physiological Effects
Epoxomicin has been shown to have potent anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It induces apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and activation of the apoptotic pathway. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It protects neurons from oxidative stress and prevents the accumulation of misfolded proteins. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
Advantages And Limitations For Lab Experiments
Epoxomicin has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against the proteasome, making it a useful tool for studying the role of the proteasome in various cellular processes. Moreover, epoxomicin has been shown to have potent anti-cancer activity, making it a useful tool for studying cancer biology. However, one of the limitations of epoxomicin is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, epoxomicin is a potent inhibitor of the proteasome, which can lead to off-target effects and affect the normal cellular processes.
Future Directions
Epoxomicin has several potential future directions for research. One of the future directions is to develop more potent and selective inhibitors of the proteasome, which can lead to better therapeutic outcomes and fewer off-target effects. Moreover, epoxomicin has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases. Additionally, epoxomicin has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases. Further research is needed to investigate the potential therapeutic applications of epoxomicin in these diseases.
Synthesis Methods
Epoxomicin can be synthesized through various methods, including chemical synthesis and fermentation. The chemical synthesis of epoxomicin involves the use of complex organic reactions and requires a high level of expertise. On the other hand, the fermentation method involves the use of microorganisms to produce epoxomicin. This method is more cost-effective and environmentally friendly. However, the yield of epoxomicin through fermentation is relatively low compared to chemical synthesis.
Scientific Research Applications
Epoxomicin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. Moreover, epoxomicin has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, it has been shown to have immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases.
properties
CAS RN |
119681-01-5 |
|---|---|
Product Name |
1-But-3-enyl-6-oxabicyclo[3.1.0]hexane |
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-3-enyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H14O/c1-2-3-6-9-7-4-5-8(9)10-9/h2,8H,1,3-7H2 |
InChI Key |
ILCPYTLMGISCNO-UHFFFAOYSA-N |
SMILES |
C=CCCC12CCCC1O2 |
Canonical SMILES |
C=CCCC12CCCC1O2 |
synonyms |
6-Oxabicyclo[3.1.0]hexane, 1-(3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
![5H-pyrrolo[1,2-a]imidazol-7(6H)-one](/img/structure/B50222.png)
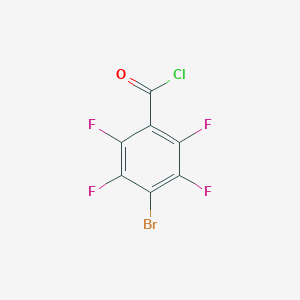
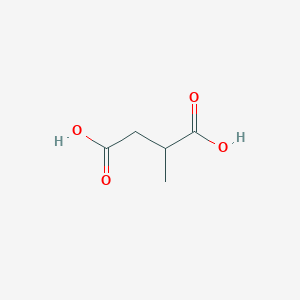
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
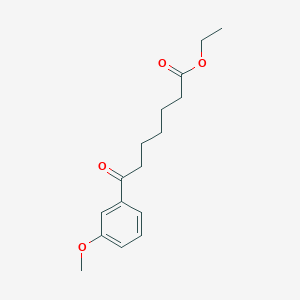
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
